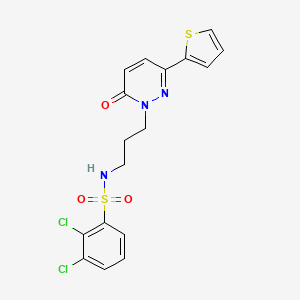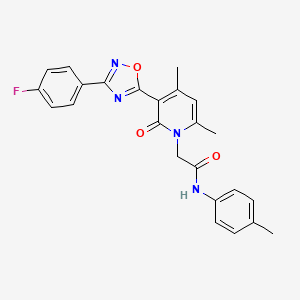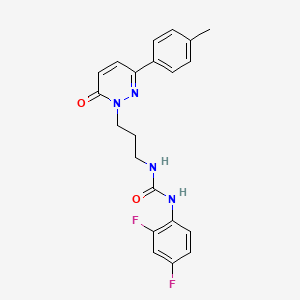
1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound that belongs to the class of pyridazinone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea involves the inhibition of key enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of kinases, which play a critical role in signal transduction pathways. It has also been shown to inhibit the activity of proteases, which are involved in the breakdown of proteins, and phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory disorders. It has also been shown to exhibit potent inhibitory activity against a range of enzymes, which makes it a valuable tool for studying various cellular processes.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea has several advantages for lab experiments. This compound is highly potent and exhibits a broad spectrum of activity against a range of enzymes. It is also relatively easy to synthesize and purify, making it a valuable tool for studying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the study of the physiological and biochemical effects of this compound in vivo, which can provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential toxicity and safety of this compound, which can inform its use in clinical settings.
Scientific Research Applications
1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including kinases, proteases, and phosphodiesterases. It has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-3-12-23-20(28)24-18-5-2-1-4-16(18)22/h1-2,4-11H,3,12-13H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFWJONDTIMMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400970.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400992.png)

![3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401003.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B3401005.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401008.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401009.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401022.png)



![N-(4-fluorophenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3401057.png)